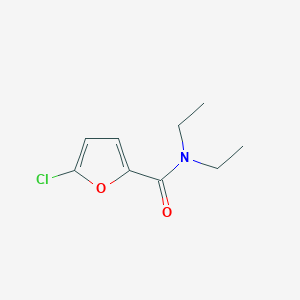![molecular formula C14H16N2O2 B7510243 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C, an enzyme that plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been studied extensively for its potential therapeutic applications, as well as its role in elucidating the mechanisms of various diseases.
Mechanism of Action
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits protein kinase C by binding to its catalytic domain, thereby preventing its activation. Protein kinase C plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of protein kinase C by 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one can lead to a variety of cellular effects, including inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been shown to have neuroprotective effects, protecting against oxidative stress and apoptosis in neuronal cells. Additionally, 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one in lab experiments is its potency as a protein kinase C inhibitor. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been shown to be a more potent inhibitor of protein kinase C than other commonly used inhibitors, such as staurosporine and Gö 6976. However, one limitation of using 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one is its potential for off-target effects, as it can inhibit other kinases and enzymes at high concentrations.
Future Directions
There are many potential future directions for research on 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to elucidate the mechanisms of action of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one and its effects on various cellular processes. Finally, there is potential for the development of more selective protein kinase C inhibitors based on the structure of 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one.
Synthesis Methods
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 2,3-dihydroindole with ethyl acetoacetate, followed by the reaction with pyrrolidin-2-one. Other methods include the reaction of 2,3-dihydroindole with ethyl acrylate, followed by the reaction with pyrrolidin-2-one, or the reaction of 2,3-dihydroindole with ethyl cyanoacetate, followed by the reaction with pyrrolidin-2-one.
Scientific Research Applications
1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has been used extensively in scientific research for its ability to inhibit protein kinase C. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. 1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one has also been used to study the mechanisms of various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.
properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-6-3-8-15(13)10-14(18)16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBVNQPGGWXNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(6-methylpyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510223.png)


![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-3-ylmethanone](/img/structure/B7510240.png)
![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)
